Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ditert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)9-7-15(8-10(9)16)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJMMBXWYYRLSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(CC1O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473660, DTXSID001169459 | |
| Record name | Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(1,1-dimethylethyl) 4-hydroxy-1,3-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797038-36-9, 203434-46-2 | |
| Record name | 1,3-Bis(1,1-dimethylethyl) 4-hydroxy-1,3-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=797038-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(1,1-dimethylethyl) 4-hydroxy-1,3-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl esters under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function . Additionally, the tert-butyl groups may enhance the compound’s stability and solubility, facilitating its interaction with biological systems .
Comparison with Similar Compounds
Substituent Variations and Stereochemical Diversity
Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate is distinguished by its hydroxyl group and tert-butyl ester moieties. In contrast, analogs like 1-(tert-butyl) 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate () feature alkyl substituents (e.g., methyl or ethyl groups) instead of hydroxyl, altering polarity and reactivity. Stereochemical variations significantly impact biological activity; for example, rac-1-(tert-butyl) 3-ethyl (2R,3R,4S)-4-isopropyl-2-phenylpyrrolidine-1,3-dicarboxylate () exhibits diastereomeric ratios (dr) of 61:39, highlighting synthetic challenges in stereocontrol .
Reactivity and Functionalization
The hydroxyl group in this compound allows for targeted modifications. For instance, in , the hydroxyl group is replaced with fluorine using morpholinosulfur trifluoride to produce fluorinated analogs for radiopharmaceuticals . Conversely, non-hydroxylated analogs like Di-tert-butyl imidazolidine-1,3-dicarboxylate () exhibit stability under radical reactions, making them suitable for transition metal-catalyzed processes .
Biological Activity
Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate (CAS No. 203434-46-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and as an antioxidant. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Weight : 287.35 g/mol
- Chemical Formula : C13H23NO5
- Structure : The compound features a pyrrolidine ring with two carboxylate groups and tert-butyl substituents, which contribute to its stability and lipophilicity.
Antiviral Activity
One of the notable studies investigated the compound's effect on influenza virus neuraminidase. The compound was found to exhibit inhibitory activity against this viral enzyme, which is crucial for viral replication and spread. The effectiveness was quantified using the MTT assay, where the compound's half-maximal effective concentration (EC50) was determined, indicating its potential as an antiviral agent .
Neuroprotective Effects
Research has suggested that this compound may have neuroprotective properties. Its ability to inhibit oxidative stress pathways makes it a candidate for further studies in neurodegenerative diseases such as Alzheimer's. The compound has been shown to reduce cell death in neuronal cultures exposed to oxidative stressors.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in oxidative stress and inflammation, which are often upregulated in neurodegenerative conditions.
- Antioxidant Properties : It demonstrates significant antioxidant activity, scavenging free radicals and reducing lipid peroxidation in cellular models .
- Modulation of Cell Signaling : The compound may influence signaling pathways associated with apoptosis and cell survival, enhancing cellular resilience against stressors .
Case Studies and Experimental Data
A summary of relevant experimental findings is presented in the table below:
Q & A
Q. What are the critical physicochemical properties influencing experimental design with Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate?
The compound (C₁₂H₂₁NO₅, MW 259.30 g/mol) has a LogP of 0.715, indicating moderate hydrophobicity, and a water solubility of 4.9 g/L at 25°C . Its density (1.189 g/cm³) and PSA (76.07 Ų) affect solvent selection (e.g., THF or dichloromethane) and chromatographic purification strategies. The tert-butyl groups impart steric protection, requiring anhydrous conditions for stability during reactions.
Q. What synthetic methodologies are reported for this compound?
A five-step synthesis involves:
- Deprotonation with lithium diisopropylamide (LDA) in THF/hexane at -78°C .
- Acid hydrolysis (HCl/dioxane) at 20–50°C to remove protecting groups .
- Palladium-catalyzed coupling (Pd(OAc)₂, XPhos ligand) in tert-butanol under inert atmosphere . Yields depend on temperature control and intermediate purification (e.g., column chromatography).
Q. Which analytical techniques validate its structural integrity?
Key methods include:
- 13C-NMR : Distinct carbonyl signals at 153.5 ppm (Boc groups) and 88.9 ppm (pyrrolidine carbons) .
- IR spectroscopy : Strong absorption at 1697 cm⁻¹ for ester carbonyls .
- Mass spectrometry : Observed [M]+ at m/z 277.1662 vs. calculated 277.1678 . High-resolution MS and 2D NMR (e.g., HSQC) resolve stereochemical ambiguities.
Advanced Research Questions
Q. How can researchers optimize multi-step reaction yields involving this compound?
- Stepwise monitoring : Use TLC or LC-MS to track intermediate formation (e.g., tert-butyl ester deprotection) .
- Catalyst screening : Compare Pd(OAc)₂ with alternative catalysts (e.g., Pd(dba)₂) for coupling efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may increase side reactions .
Q. What strategies address contradictions in reported spectral data?
Discrepancies in NMR shifts (e.g., ±0.5 ppm) arise from solvent deuteration levels or pH variations. Mitigation includes:
Q. How do the tert-butyl groups influence reaction pathways in asymmetric synthesis?
The bulky tert-butyl groups:
Q. What mechanistic insights explain its stability under basic vs. acidic conditions?
- Acidic conditions : Boc groups hydrolyze selectively (HCl/dioxane, 93–96°C), preserving the ethyl ester .
- Basic conditions : K₂CO₃ in acetonitrile removes ethyl esters without affecting tert-butyl groups . Kinetic studies (e.g., pH-rate profiling) guide condition selection for orthogonal deprotection.
Methodological Considerations
Q. How to troubleshoot low yields in palladium-mediated coupling reactions?
- Oxygen sensitivity : Use Schlenk lines for inert atmosphere maintenance .
- Ligand optimization : Screen phosphine ligands (XPhos vs. SPhos) to improve Pd catalyst turnover .
- Substrate purity : Pre-purify intermediates via flash chromatography to remove inhibitory byproducts.
Q. What purification techniques are optimal for isolating this compound?
Q. How to evaluate its potential as a chiral building block in drug discovery?
- X-ray crystallography : Resolve absolute configuration using single crystals grown from ethanol/water .
- Biological assays : Test glutamate transporter inhibition (e.g., competitive binding assays with synaptosomal membranes) .
- Molecular docking : Model interactions with target proteins (e.g., EAAT2) using software like AutoDock .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
